molecular formula C22H25ClN4O4 B2987894 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049577-29-8

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2987894
CAS No.: 1049577-29-8
M. Wt: 444.92
InChI Key: USNGXOJHQLYKSR-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole moiety and a 4-chlorophenyl-substituted piperazine group. Its molecular formula is C26H33ClN4O4, with a molecular weight of 517.0 g/mol (based on analogous compounds in ). The structure features:

  • A 4-(4-chlorophenyl)piperazine moiety, a common pharmacophore in central nervous system (CNS)-targeting compounds due to its affinity for dopamine and serotonin receptors.
  • An oxalamide linker, which enhances conformational rigidity and binding specificity .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4/c23-17-2-4-18(5-3-17)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-14-16-1-6-19-20(13-16)31-15-30-19/h1-6,13H,7-12,14-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNGXOJHQLYKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide, identified by its CAS number 923064-75-9, is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety linked through an oxalamide bond to a piperazine derivative. Its molecular formula is C22H28N4O4C_{22}H_{28}N_{4}O_{4}, with a molecular weight of 412.5 g/mol. The presence of both aromatic and heterocyclic components contributes to its unique chemical properties and biological interactions.

Anticonvulsant and Antidepressant Effects

Research has highlighted the anticonvulsant and antidepressant properties of related compounds within this structural class. A study involving derivatives of piperazine showed that certain compounds exhibited significant anticonvulsant activity in vivo, suggesting that modifications to the piperazine ring can enhance neuropharmacological effects .

Enzyme Inhibition

Preliminary investigations into enzyme inhibition suggest that compounds with similar structures may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in treating neurodegenerative diseases . The oxalamide linkage may enhance binding affinity to target enzymes due to its ability to form hydrogen bonds and hydrophobic interactions.

Structure-Activity Relationship (SAR)

The biological activity of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide can be influenced by several factors:

  • Substituents on the Piperazine Ring : Variations in substituents can lead to different pharmacological profiles. For instance, the presence of a chlorophenyl group has been associated with increased lipophilicity and improved central nervous system penetration.
  • Oxalamide Linkage : The oxalamide group is known for its ability to enhance solubility and stability, which may contribute to the overall bioactivity of the compound.

Synthesis and Evaluation

A detailed synthesis route for this compound involves multiple steps starting from benzo[d][1,3]dioxole derivatives, followed by coupling reactions to form the oxalamide linkage . Evaluation studies have shown promising results in terms of biological activity, warranting further investigation into its therapeutic potential.

Comparative Studies

Comparative studies with other piperazine derivatives have revealed that modifications can significantly alter biological outcomes. For example, compounds with similar backbones but different substituents exhibited varying degrees of anticonvulsant activity in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogous oxalamide derivatives (Table 1).

Table 1: Structural and Pharmacological Comparison of Oxalamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C26H33ClN4O4 517.0 Benzo[d][1,3]dioxol-5-ylmethyl, 4-(4-chlorophenyl)piperazine Likely CNS activity due to piperazine; chlorophenyl enhances receptor binding .
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide () C19H25N3O4S 391.5 Tetrahydrothiophen-3-yl, piperidin-4-yl Sulfur-containing group may improve bioavailability; lacks chlorophenyl specificity .
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide () C23H26N4O4 446.5 Dihydrobenzodioxin, phenylpiperazine Reduced lipophilicity vs. benzodioxole; phenylpiperazine suggests serotonin receptor affinity .
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide () C22H31ClN4O2 419.0 Cyclohexenyl, 4-chlorophenylpiperazine Cyclohexenyl may enhance membrane permeability; similar chlorophenyl motif as target compound .

Key Structural Differences and Implications

Substituent Variations: The benzodioxole group in the target compound (vs. The 4-chlorophenyl substituent (shared with ) is associated with higher receptor-binding affinity compared to unsubstituted phenyl groups () .

Linker and Backbone Modifications :

  • The oxalamide linker in all compounds ensures rigidity, but the target compound’s extended alkyl chain (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl) may improve solubility compared to cyclohexenyl () or piperidinyl () groups .

Pharmacological Profiling

  • Compound : The tetrahydrothiophene group could modulate cytochrome P450 interactions, altering pharmacokinetics compared to the target compound .
  • Compound : Cyclohexenyl substitution may reduce CNS penetration due to increased hydrophobicity, limiting therapeutic utility compared to the target compound .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step-wise coupling : Use oxalic acid derivatives for amide bond formation. Activate carboxyl groups with coupling agents like HATU or DCC in anhydrous DMF at 0–25°C .
  • Purification : Employ normal-phase chromatography (dichloromethane/ethyl acetate gradients) or amine-phase chromatography (20% methanol in ethyl acetate) to isolate intermediates .
  • Optimization : Adjust stoichiometry of the piperazine derivative (1.2–1.5 eq) and monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are recommended for structural confirmation and impurity profiling?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify benzodioxole methyl (δ 5.0–5.5 ppm) and piperazine ethyl (δ 2.5–3.5 ppm) groups .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities (e.g., unreacted piperazine intermediates) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected [M+H]⁺ ~500–550 Da) .

Q. How can researchers assess the compound’s solubility and stability in preclinical formulations?

  • Methodology :

  • Solubility screening : Test in PBS (pH 7.4), DMSO, and PEG-400 using nephelometry .
  • Stability studies : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating receptor-binding affinity, given the compound’s piperazine moiety?

  • Methodology :

  • GPCR profiling : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors using radioligand displacement assays (e.g., [³H]-spiperone competition) .
  • Enzyme inhibition : Test for monoamine oxidase (MAO) or phosphodiesterase (PDE) activity using fluorometric or colorimetric kits .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the benzodioxole and piperazine pharmacophores?

  • Methodology :

  • Analog synthesis : Replace 4-chlorophenyl with 2,3-dichlorophenyl or naphthyl groups on the piperazine ring to assess steric/electronic effects .
  • Bioactivity testing : Compare analogs in functional assays (e.g., cAMP modulation for GPCR activity) to correlate substituent changes with potency .

Q. What strategies are effective for elucidating metabolic pathways in hepatic models?

  • Methodology :

  • Liver microsome assays : Incubate with NADPH-enriched microsomes (human/rat) and identify phase I metabolites (e.g., N-dealkylation, oxidation) via LC-MS/MS .
  • CYP enzyme inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to determine metabolic stability .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?

  • Methodology :

  • Rodent PK studies : Administer IV/PO doses (1–10 mg/kg), collect plasma samples, and quantify compound levels via UPLC-MS .
  • Toxicology : Assess hepatic/renal function (ALT, BUN) and histopathology after 14-day repeated dosing in rats .

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